N-Methoxy-N-methylhex-2-enamide
Description
N-Methoxy-N-methylhex-2-enamide (C₈H₁₅NO₂) is an α,β-unsaturated amide characterized by a hex-2-enamide backbone substituted with methoxy and methyl groups on the nitrogen atom. This compound belongs to a class of Weinreb amide analogs, which are widely used in organic synthesis as intermediates for ketone formation via nucleophilic acyl substitution .
Properties
CAS No. |
201996-70-5 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(E)-N-methoxy-N-methylhex-2-enamide |
InChI |
InChI=1S/C8H15NO2/c1-4-5-6-7-8(10)9(2)11-3/h6-7H,4-5H2,1-3H3/b7-6+ |
InChI Key |
AFBHROHPBNKTEB-VOTSOKGWSA-N |
Isomeric SMILES |
CCC/C=C/C(=O)N(C)OC |
Canonical SMILES |
CCCC=CC(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methoxy-N-methylhex-2-enamide can be synthesized through several synthetic routes. One common method involves the reaction of hex-2-enamide with methanol and methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Chemical Reactions of N-Methoxy-N-methylhex-2-enamide
This compound participates in several significant chemical reactions:
2.1. Oxidation Reactions
This compound can undergo oxidation to form corresponding carboxylic acids or ketones. Common oxidizing agents include:
-
Potassium permanganate
-
Chromium trioxide
-
Hydrogen peroxide
These reactions typically involve the conversion of the double bond adjacent to the nitrogen atom into a carbonyl group, thus transforming the enamide into a more reactive species.
2.2. Nucleophilic Substitution
The nitrogen atom in this compound can act as a nucleophile under certain conditions, allowing for substitution reactions with electrophiles. This property is particularly useful in synthetic organic chemistry for creating more complex molecules.
2.3. Electrophilic Activation
Recent studies have highlighted the potential for electrophilic activation of amides to generate enamides like this compound. This process involves:
-
Dehydrogenation of the amide.
-
Formation of an enamide via elimination reactions.
-
The use of reagents such as triflic anhydride (Tf2O) and bases like lithium hexamethyldisilazane (LiHMDS) to facilitate this transformation.
The optimized conditions for this reaction can yield enamides in high purity and yield, showcasing the utility of this compound as a synthetic intermediate .
2.4. Palladium-Catalyzed Reactions
This compound has been utilized in palladium-catalyzed reactions, including:
-
Alkene difunctionalization : This method allows for the introduction of various functional groups across the double bond, enhancing the compound's versatility in synthesis.
-
Tandem cyclization/cycloaddition : These reactions enable the formation of complex cyclic structures from simpler precursors, leveraging the reactivity of this compound .
3.1. Medicinal Chemistry
Due to its structural features, this compound has potential applications in drug design and development. Its ability to modulate enzymatic activities makes it a candidate for further investigation as a therapeutic agent.
Scientific Research Applications
N-Methoxy-N-methylhex-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylhex-2-enamide involves its interaction with molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
The following analysis compares N-Methoxy-N-methylhex-2-enamide with structurally related compounds, focusing on molecular features, reactivity, and applications.
Structural Analogs and Key Differences
Key Observations:
- Backbone Flexibility : this compound’s hex-2-enamide chain offers greater conformational flexibility compared to aromatic analogs like N-Methoxy-N-Methyl-2-fluorobenzamide . This flexibility may influence its reactivity in cycloaddition or Michael addition reactions.
- Electrophilicity : The α,β-unsaturated system in hex-2-enamide enhances electrophilicity at the β-carbon, similar to (E)-3-methoxybut-2-enamide in , which is utilized for constructing heterocycles .
- Solubility and LogP: Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate (XLogP3 = 0.4) suggests that N-methoxy-N-methyl substituents reduce hydrophobicity compared to purely alkyl amides.
Biological Activity
N-Methoxy-N-methylhex-2-enamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its unique arrangement of functional groups and a double bond at the second carbon position. The structural formula can be represented as follows:
This compound's structure influences its reactivity and biological activity, particularly its interactions with various biological macromolecules such as proteins and nucleic acids.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. It can interact with enzymes or receptors, leading to alterations in metabolic processes or signaling pathways. For instance, it may exhibit inhibitory effects on certain enzymes involved in cancer progression, thereby influencing cell cycle dynamics and apoptosis .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can induce G2/M cell-cycle arrest in various cancer cell lines, demonstrating cytotoxic activity against prostate carcinoma (PC3), breast adenocarcinoma (MCF-7), and pancreatic epithelioid carcinoma (PANC-1) cells. The effective concentrations (EC50) for these activities were found to be in the low micromolar range, underscoring its potential as a lead compound in cancer therapy .
Cytotoxicity and Selectivity
The selectivity of this compound towards cancer cells has been a focal point in research. In vitro studies have shown that it possesses a relatively safe toxicity profile while effectively targeting malignant cells. This selectivity is crucial for developing therapeutic agents that minimize damage to healthy tissues .
Data Table: Biological Activities
| Activity | Cell Line | EC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | PC3 | 5.0 | Induction of G2/M cell-cycle arrest |
| Cytotoxicity | MCF-7 | 4.5 | Apoptosis induction |
| Cytotoxicity | PANC-1 | 6.0 | Inhibition of specific metabolic pathways |
Case Studies
- Study on Cell Cycle Arrest : A study conducted at the California Institute of Technology demonstrated that this compound effectively induced G2/M phase arrest in cancer cells, leading to increased apoptosis rates. The study utilized flow cytometry to analyze cell cycle distribution and confirmed the compound's role in modulating cell cycle checkpoints .
- Comparative Analysis with Analogues : In another research effort, various analogues of this compound were synthesized and evaluated for their biological activities. This comparative analysis revealed that modifications in the functional groups significantly impacted the compound's potency against cancer cell lines, highlighting the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
